2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide
Overview
Description
2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C14H13N5O It is a derivative of benzimidazole and pyridine, which are both heterocyclic aromatic organic compounds
Mechanism of Action
Target of Action
Benzimidazole derivatives, which include this compound, have been reported to exhibit diverse pharmacological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific disease or condition being treated.
Mode of Action
It is known that benzimidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit the growth of bacteria and fungi, suggesting that they may interfere with essential biological processes in these organisms .
Biochemical Pathways
These could include pathways involved in microbial growth and proliferation, cancer cell survival, inflammation, and other processes .
Result of Action
Based on the known activities of benzimidazole derivatives, this compound could potentially exert antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide can be influenced by various environmental factors. These might include the pH and composition of the biological milieu, the presence of other drugs or substances that could interact with the compound, and the specific characteristics of the target cells or organisms .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve multiple binding sites and mechanisms .
Cellular Effects
It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 531.1±56.0 C at 760 mmHg , suggesting that it may be stable under certain conditions.
Dosage Effects in Animal Models
The effects of different dosages of 2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide in animal models have not been extensively studied. Therefore, it is not currently possible to provide detailed information on threshold effects or potential toxic or adverse effects at high doses .
Metabolic Pathways
It is speculated that this compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is speculated that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is speculated that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide typically involves the reaction of 2-(2-pyridinyl)-1H-benzimidazole with acetic hydrazide. The reaction is usually carried out in a solvent such as ethanol under reflux conditions. The process involves the formation of an intermediate, which then undergoes further reaction to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridinyl)-1H-benzimidazole: This compound shares a similar core structure but lacks the acetohydrazide group.
2-(2-Pyridin-2-yl)-1H-benzimidazole: Another similar compound with slight structural variations.
Uniqueness
2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide is unique due to the presence of both the pyridine and benzimidazole rings, along with the acetohydrazide group. This combination of functional groups enhances its chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-(2-pyridin-2-ylbenzimidazol-1-yl)acetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c15-18-13(20)9-19-12-7-2-1-5-10(12)17-14(19)11-6-3-4-8-16-11/h1-8H,9,15H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTZAUGOCGFTHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NN)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328105 | |
Record name | 2-(2-pyridin-2-ylbenzimidazol-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649196 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330470-68-3 | |
Record name | 2-(2-pyridin-2-ylbenzimidazol-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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